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An In-depth Technical Guide to (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: A

Cornerstone Building Block in Modern Drug Discovery

Introduction
In the landscape of medicinal chemistry, the strategic construction of complex molecular

architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to

their versatile reactivity, general stability, and relatively low toxicity.[1][2] Among these,

heterocyclic boronic acids are of particular importance, providing access to a vast chemical

space of pharmacologically relevant scaffolds. This guide focuses on a key reagent: (6-((tert-
Butoxycarbonyl)amino)pyridin-3-yl)boronic acid.

This molecule is a bifunctional building block of significant interest. It features a pyridine ring, a

common motif in numerous approved drugs, functionalized with a boronic acid at the 3-position

and a tert-Butoxycarbonyl (Boc)-protected amine at the 6-position. This specific arrangement

makes it an ideal precursor for synthesizing 2-aminopyridine derivatives, which are prevalent in

molecules targeting a wide array of diseases.[3] The boronic acid group serves as a versatile

handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction, while the Boc-protecting group offers a stable yet readily

cleavable amine functionality for subsequent synthetic transformations.[1][3]
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This document serves as a technical resource for researchers, chemists, and drug

development professionals, providing in-depth information on the chemical properties,

synthesis, reactivity, and applications of this pivotal reagent.

Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use in

synthesis. The key characteristics of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic
acid are summarized below.

Property Value Source(s)

CAS Number 883231-20-7 [4][5][6]

Molecular Formula C₁₀H₁₅BN₂O₄ [3][4][5]

Molecular Weight 238.05 g/mol [3][5]

Appearance White to off-white powder/solid [6]

Density ~1.23 g/cm³ [4]

Polar Surface Area 91.7 Å² [4]

XLogP3 0.18 [4]

Note: Physical properties such as melting point and boiling point are not consistently reported,

which is common for boronic acids as they can dehydrate upon heating to form cyclic boroxine

anhydrides.

Synthesis and Structural Elucidation
The synthesis of pyridinylboronic acids can be achieved through several established

methodologies. A prevalent approach involves a halogen-metal exchange of a suitable

halopyridine precursor followed by electrophilic trapping with a borate ester at low

temperatures.[2]

A common precursor to the title compound is its more stable pinacol ester derivative, tert-butyl

(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 910462-31-6).[7]

[8] This can be synthesized via palladium-catalyzed cross-coupling of a halopyridine with
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bis(pinacolato)diboron (B₂pin₂). The boronic acid can then be obtained by subsequent

hydrolysis of the pinacol ester.

Synthesis Workflow
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(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid
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Caption: General synthetic workflow for the target boronic acid.
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Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary

tool for confirming the structure.

¹H NMR: Expected signals would include a singlet around 1.5 ppm for the nine protons of the

tert-butyl group, distinct aromatic protons on the pyridine ring, a broad singlet for the N-H

proton, and signals for the B(OH)₂ protons which can be broad and exchangeable.

¹¹B NMR: A single, broad resonance is expected, with a chemical shift characteristic of an

arylboronic acid.[9]

Reactivity Profile and Key Applications
The utility of this reagent is dominated by its participation in palladium-catalyzed cross-coupling

reactions, a cornerstone of modern organic synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction enables the formation of a carbon-carbon bond between the boronic acid (the

nucleophile) and an organohalide or triflate (the electrophile).[3] It is renowned for its mild

reaction conditions, tolerance of a wide variety of functional groups, and high yields. The

presence of the boronic acid at the pyridine 3-position allows for the construction of biaryl and

heteroaryl structures of significant interest in drug discovery.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: General Suzuki-Miyaura
Coupling
The following protocol provides a representative, non-optimized procedure for the coupling of

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid with an aryl bromide.

Materials:

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid (1.2 equivalents)

Aryl or heteroaryl bromide (1.0 equivalent)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

Solvent (e.g., 1,4-Dioxane or DMF)

Nitrogen or Argon source

Procedure:

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), and the palladium

catalyst (0.05 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) via syringe, followed by

the degassed aqueous sodium carbonate solution. The solvent ratio is typically between 3:1

and 5:1 (organic:aqueous).

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).[10]
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

column chromatography on silica gel to yield the desired coupled product.

Stability, Storage, and Safety Considerations
Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.

Stability: Boronic acids can undergo reversible self-condensation to form cyclic trimeric

anhydrides known as boroxines, particularly upon heating or prolonged storage in non-

anhydrous conditions. While this can affect stoichiometry, the boroxine often remains

reactive in cross-coupling reactions. The compound may also be susceptible to oxidative

degradation, cleaving the C-B bond.[11]

Storage: For long-term stability, it is recommended to store (6-((tert-
Butoxycarbonyl)amino)pyridin-3-yl)boronic acid under an inert atmosphere (e.g., argon)

in a tightly sealed container at low temperatures (2-8°C). It should be kept away from

moisture and strong oxidizing agents.

Safety: Like many boronic acids and fine chemicals, this compound should be handled with

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. It is classified as causing skin and serious eye irritation, and may cause respiratory

irritation.[12] Always consult the Safety Data Sheet (SDS) before use.

Conclusion
(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is a highly valuable and versatile

building block in contemporary organic synthesis. Its strategic placement of a reactive boronic

acid and a protected amine on a pharmacologically relevant pyridine core makes it an

indispensable reagent for the construction of novel molecular entities. Its primary application in

the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct and efficient

pathway to complex pyridine derivatives, significantly accelerating discovery programs in

medicinal chemistry and materials science. A comprehensive understanding of its properties,
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reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full

synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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